molecular formula C17H23N5O13 B12744687 beta-D-Allofuranuronic acid, 5-((2-amino-5-O-(aminocarbonyl)-2,3-dideoxy-L-erythro-pentonoyl)amino)-1-(5-carboxy-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-1,5-dideoxy- CAS No. 22976-87-0

beta-D-Allofuranuronic acid, 5-((2-amino-5-O-(aminocarbonyl)-2,3-dideoxy-L-erythro-pentonoyl)amino)-1-(5-carboxy-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-1,5-dideoxy-

Cat. No.: B12744687
CAS No.: 22976-87-0
M. Wt: 505.4 g/mol
InChI Key: PSMMGZFBBZWLFJ-HQLOUJRVSA-N
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Description

Beta-D-Allofuranuronic acid, 5-((2-amino-5-O-(aminocarbonyl)-2,3-dideoxy-L-erythro-pentonoyl)amino)-1-(5-carboxy-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-1,5-dideoxy- is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines uronic acid, amino groups, and a pyrimidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-Allofuranuronic acid, 5-((2-amino-5-O-(aminocarbonyl)-2,3-dideoxy-L-erythro-pentonoyl)amino)-1-(5-carboxy-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-1,5-dideoxy- typically involves multiple steps:

    Formation of the Uronic Acid Backbone: This step involves the oxidation of a suitable sugar precursor to form the uronic acid structure.

    Introduction of Amino Groups: Amino groups are introduced through amination reactions, often using reagents like ammonia or amines under controlled conditions.

    Attachment of the Pyrimidine Ring: The pyrimidine ring is attached via a condensation reaction, often involving a coupling agent to facilitate the bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve:

    Large-Scale Oxidation: Using industrial oxidants to convert sugar precursors to uronic acids.

    Automated Amination Processes: Employing automated systems to introduce amino groups efficiently.

    High-Throughput Coupling Reactions: Utilizing high-throughput reactors for the condensation step to attach the pyrimidine ring.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the uronic acid moiety.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, acyl chlorides.

Major Products

    Oxidation Products: Oxidized derivatives with additional carboxyl groups.

    Reduction Products: Reduced forms with hydroxyl groups replacing carbonyls.

    Substitution Products: Derivatives with new functional groups replacing amino groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a catalyst or catalyst precursor in certain organic reactions.

Biology

    Enzyme Studies: Utilized in studies of enzyme-substrate interactions due to its unique structure.

    Metabolic Pathways: Investigated for its role in various metabolic pathways.

Medicine

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Diagnostic Agents: Used in the development of diagnostic agents for detecting specific biomolecules.

Industry

    Material Science: Incorporated into materials with specialized properties, such as biocompatible polymers.

    Agriculture: Studied for its potential use in developing new agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. Its unique structure allows it to bind to active sites, modulating the activity of these targets. The pathways involved often include:

    Enzyme Inhibition: Inhibiting key enzymes in metabolic pathways.

    Receptor Binding: Binding to receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Beta-D-Glucuronic Acid: Similar uronic acid structure but lacks the pyrimidine ring.

    N-Acetylglucosamine: Contains amino groups but differs in the sugar backbone and lacks the uronic acid moiety.

    Cytidine Monophosphate: Contains a pyrimidine ring but differs significantly in the rest of the structure.

Uniqueness

Beta-D-Allofuranuronic acid, 5-((2-amino-5-O-(aminocarbonyl)-2,3-dideoxy-L-erythro-pentonoyl)amino)-1-(5-carboxy-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-1,5-dideoxy- is unique due to its combination of a uronic acid backbone, multiple amino groups, and a pyrimidine ring. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

22976-87-0

Molecular Formula

C17H23N5O13

Molecular Weight

505.4 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-5-[[(2-amino-5-carbamoyloxy-4-hydroxypentanoyl)amino]-carboxymethyl]-3,4-dihydroxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid

InChI

InChI=1S/C17H23N5O13/c18-6(1-4(23)3-34-16(19)32)12(27)20-7(15(30)31)10-8(24)9(25)13(35-10)22-2-5(14(28)29)11(26)21-17(22)33/h2,4,6-10,13,23-25H,1,3,18H2,(H2,19,32)(H,20,27)(H,28,29)(H,30,31)(H,21,26,33)/t4?,6?,7?,8-,9+,10+,13+/m0/s1

InChI Key

PSMMGZFBBZWLFJ-HQLOUJRVSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)C(C(=O)O)NC(=O)C(CC(COC(=O)N)O)N)O)O)C(=O)O

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C(=O)O)NC(=O)C(CC(COC(=O)N)O)N)O)O)C(=O)O

Origin of Product

United States

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